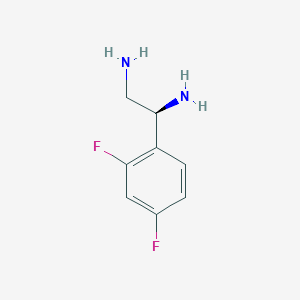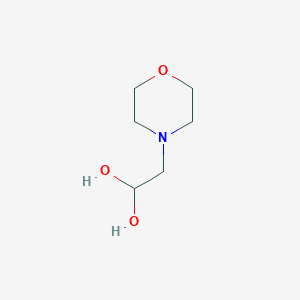
2-(Morpholin-4-yl)ethane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-4-yl)ethane-1,1-diol is a chemical compound with the molecular formula C6H13NO3. It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)ethane-1,1-diol typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Morpholin-4-yl)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while substitution reactions can produce halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-(Morpholin-4-yl)ethane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Morpholin-4-yl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Morpholin-4-yl)ethane-1-thiol: This compound contains a thiol group instead of a hydroxyl group, which imparts different chemical properties and reactivity.
2-(Morpholin-4-yl)ethane-1-sulfonyl fluoride: This compound contains a sulfonyl fluoride group, making it useful in different chemical reactions and applications.
Uniqueness
2-(Morpholin-4-yl)ethane-1,1-diol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-morpholin-4-ylethane-1,1-diol |
InChI |
InChI=1S/C6H13NO3/c8-6(9)5-7-1-3-10-4-2-7/h6,8-9H,1-5H2 |
Clé InChI |
MHESXABHYGORSU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13030923.png)
![2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid](/img/structure/B13030924.png)
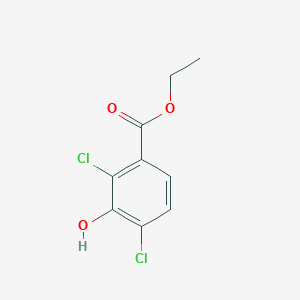
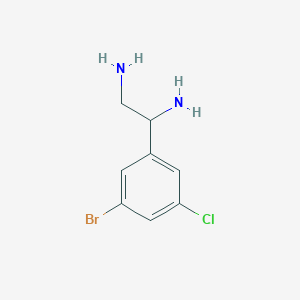

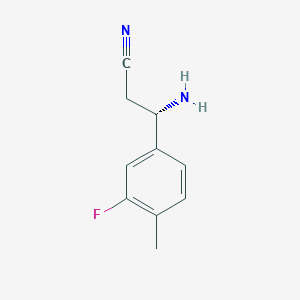
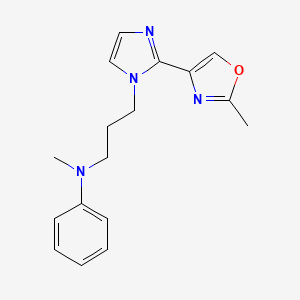
![(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030949.png)
![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
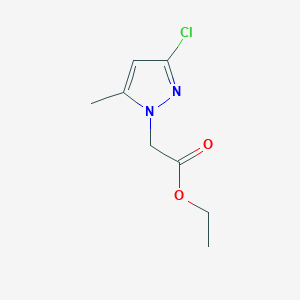
![1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13030956.png)
![2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B13030959.png)
